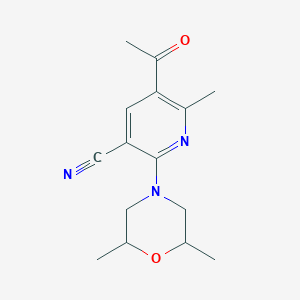

5-Acetyl-2-(2,6-dimethylmorpholino)-6-methylnicotinonitrile

Description

Properties

IUPAC Name |

5-acetyl-2-(2,6-dimethylmorpholin-4-yl)-6-methylpyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O2/c1-9-7-18(8-10(2)20-9)15-13(6-16)5-14(12(4)19)11(3)17-15/h5,9-10H,7-8H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXNPUBDUCLMYPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(O1)C)C2=NC(=C(C=C2C#N)C(=O)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 5-Acetyl-2-(2,6-dimethylmorpholino)-6-methylnicotinonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Nicotinonitrile Core: The initial step involves the synthesis of the nicotinonitrile core through a condensation reaction between a suitable aldehyde and a nitrile compound.

Introduction of the Morpholino Group: The morpholino group is introduced via a nucleophilic substitution reaction, where a dimethylmorpholine derivative reacts with the nicotinonitrile core.

Acetylation: The final step involves the acetylation of the compound using acetic anhydride or acetyl chloride under basic conditions to yield the target compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

5-Acetyl-2-(2,6-dimethylmorpholino)-6-methylnicotinonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

Substitution: The nitrile group can undergo nucleophilic substitution reactions with reagents like amines or alcohols, forming amides or esters, respectively.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperature and pressure conditions.

Scientific Research Applications

5-Acetyl-2-(2,6-dimethylmorpholino)-6-methylnicotinonitrile has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocycles.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmacological agent, particularly in the development of new drugs.

Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Acetyl-2-(2,6-dimethylmorpholino)-6-methylnicotinonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it could inhibit or activate certain enzymes involved in metabolic pathways, leading to altered cellular functions.

Comparison with Similar Compounds

Similar compounds to 5-Acetyl-2-(2,6-dimethylmorpholino)-6-methylnicotinonitrile include other nicotinonitrile derivatives with varying substituents. These compounds may share similar chemical properties but differ in their biological activities and applications. Examples of similar compounds include:

- 5-Acetyl-4-aminopyrimidines

- 5-Acetyl-4,6-dimethyl-1,2,3,4-tetrahydropyrimidine-2-thione

- Pyrido[2,3-d]pyrimidin-5-one derivatives

Biological Activity

5-Acetyl-2-(2,6-dimethylmorpholino)-6-methylnicotinonitrile (CAS: 306979-96-4) is a compound of interest due to its potential biological activities, particularly in medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and relevant research findings.

| Property | Value |

|---|---|

| Molecular Formula | C15H19N3O2 |

| Molar Mass | 273.33 g/mol |

| Density | 1.18 ± 0.1 g/cm³ (predicted) |

| Boiling Point | 487.7 ± 45.0 °C (predicted) |

| pKa | 0.72 ± 0.34 (predicted) |

The biological activity of 5-Acetyl-2-(2,6-dimethylmorpholino)-6-methylnicotinonitrile is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in metabolic pathways. Notably, the compound exhibits significant affinity for nicotinic acetylcholine receptors (nAChRs), which are crucial in neurotransmission and are implicated in numerous neurological disorders.

Key Mechanisms:

- Nicotinic Receptor Modulation : The compound acts as a partial agonist at nAChRs, influencing neurotransmitter release and neuronal excitability.

- Antioxidant Activity : Preliminary studies suggest that it may possess antioxidant properties, reducing oxidative stress in cellular models.

In Vitro Studies

Research has demonstrated that 5-Acetyl-2-(2,6-dimethylmorpholino)-6-methylnicotinonitrile exhibits cytoprotective effects in neuronal cell lines under oxidative stress conditions. The compound was shown to enhance cell viability and reduce apoptosis markers when exposed to reactive oxygen species (ROS).

In Vivo Studies

Animal model studies have indicated that administration of the compound can lead to improvements in cognitive function and memory retention. These effects are likely mediated through its action on cholinergic pathways.

Case Studies

- Neuroprotective Effects : A study conducted on rats demonstrated that the administration of this compound resulted in a significant reduction in neurodegeneration markers following induced oxidative stress. Behavioral tests indicated improved memory performance compared to control groups.

- Anti-inflammatory Properties : Another study highlighted its potential in reducing inflammation in models of neuroinflammation, suggesting a role in managing conditions such as Alzheimer's disease.

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 5-acetyl-2-(2,6-dimethylmorpholino)-6-methylnicotinonitrile?

- Methodological Answer : Synthesis optimization requires attention to reaction intermediates and stereochemical outcomes. For example, the 2,6-dimethylmorpholino group can influence reaction rates due to steric hindrance. A stepwise approach involving nitrile formation followed by acetyl group introduction is recommended. Reaction conditions (e.g., temperature, solvent polarity, and catalyst choice) should be systematically varied to maximize yield. Characterization via -NMR and HPLC-PDA is critical to confirm structural integrity .

Q. How can researchers ensure accurate analytical characterization of this compound?

- Methodological Answer : Combine multiple techniques:

- Spectroscopy : -NMR to verify substituent positions (e.g., acetyl and morpholino groups) and -NMR for nitrile confirmation.

- Chromatography : HPLC with photodiode array (PDA) detection to assess purity (>95% by area normalization).

- Mass Spectrometry : High-resolution MS (HRMS) for molecular formula validation (e.g., [M+H] ion).

Cross-referencing with PubChem and EPA DSSTox databases ensures consistency in spectral data .

Q. What stability challenges arise during storage, and how can they be mitigated?

- Methodological Answer : The compound’s stability depends on avoiding moisture and light. Store at –20°C in amber vials under inert gas (e.g., argon). Periodic stability testing via accelerated degradation studies (40°C/75% RH for 14 days) can identify degradation products, such as hydrolysis of the nitrile group. Compatibility with common solvents (DMF, DMSO) should be verified to prevent decomposition during experimental use .

Q. What preliminary toxicity assessments are critical for handling this compound?

- Methodological Answer : Follow OSHA and NIOSH guidelines for carcinogenic risk mitigation. Acute toxicity testing (e.g., Ames test for mutagenicity) is essential, as structural analogs with nitrile groups have shown potential carcinogenicity (IARC Group 2B). Use P95/P1 respirators for low-exposure scenarios and OV/AG/P99 cartridges for higher-risk procedures .

Advanced Research Questions

Q. How does the 2,6-dimethylmorpholino substituent influence reaction mechanisms in downstream derivatization?

- Methodological Answer : The morpholino group’s steric and electronic effects modulate reactivity. For example, in cross-coupling reactions (e.g., Suzuki-Miyaura), the dimethyl groups may hinder Pd catalyst accessibility, requiring bulky ligands (e.g., XPhos). Computational modeling (DFT) can predict regioselectivity in electrophilic substitutions by analyzing electron density maps .

Q. How should researchers address contradictions in reported bioactivity data for nicotinonitrile derivatives?

- Methodological Answer : Discrepancies often arise from assay variability (e.g., cell line differences). Standardize protocols:

- Use isogenic cell lines to control genetic variability.

- Validate IC values across multiple assays (e.g., MTT vs. ATP-luminescence).

- Compare results with structurally related compounds (e.g., 6-formylnicotinonitrile) to identify structure-activity relationships (SARs) .

Q. What computational strategies are effective for predicting this compound’s interactions with biological targets?

- Methodological Answer : Combine molecular docking (AutoDock Vina) with molecular dynamics (MD) simulations (GROMACS). Focus on the acetyl group’s role in hydrogen bonding and the morpholino group’s contribution to lipophilicity. Validate predictions with SPR (surface plasmon resonance) binding assays .

Q. How can researchers design experiments to explore its potential as a kinase inhibitor?

- Methodological Answer :

- Screening : Use a kinase profiling panel (e.g., Eurofins DiscoverX) to identify initial hits.

- Mechanistic Studies : Employ time-resolved FRET assays to measure inhibition kinetics.

- Crystallography : Co-crystallize the compound with target kinases (e.g., JAK2) to resolve binding modes.

Cross-reference with morpholino-containing kinase inhibitors (e.g., PI3K inhibitors) for SAR insights .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.